molecular formula C23H28N4O6S3 B2877968 N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 865173-83-7

N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2877968
CAS No.: 865173-83-7
M. Wt: 552.68
InChI Key: DHULKJFODRTHGY-BZZOAKBMSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine ring, and multiple functional groups such as sulfonamide and ethoxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of Piperidine Ring: The final step involves the coupling of the piperidine ring with the benzothiazole derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: A compound with similar ethoxyethyl and amine groups but different ring structures.

    N,N-bis(2-ethoxyethyl)acrylamide: Contains ethoxyethyl groups and is used in polymer synthesis.

Uniqueness

N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S3/c1-2-33-15-14-27-20-11-10-19(35(24,29)30)16-21(20)34-23(27)25-22(28)17-6-8-18(9-7-17)36(31,32)26-12-4-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHULKJFODRTHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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